molecular formula C21H19NO4 B14908472 (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate

Cat. No.: B14908472
M. Wt: 349.4 g/mol
InChI Key: ONXCTKJXSGEPHY-IBGZPJMESA-N
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Description

Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Formation of the Alkyne: The alkyne functionality is introduced through a coupling reaction with an appropriate alkyne precursor.

    Esterification: The carboxylic acid group is esterified to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods would ensure high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alkyne group can undergo oxidation reactions to form various oxidized products.

    Reduction: The alkyne group can also be reduced to form alkanes or alkenes.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products Formed

    Oxidation: Various oxidized derivatives of the alkyne group.

    Reduction: Alkanes or alkenes.

    Substitution: Free amino derivatives after Fmoc deprotection.

Scientific Research Applications

Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate has several scientific research applications:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.

    Medicinal Chemistry: Investigated for its potential use in drug development and design.

    Material Science: Explored for its applications in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate is primarily related to its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-((((tert-Butoxycarbonyl)amino)pent-4-ynoate): Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoate: Similar structure with a longer alkyne chain.

Uniqueness

Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoate is unique due to the presence of the Fmoc protecting group, which is widely used in peptide synthesis for its stability and ease of removal. The alkyne functionality also provides additional reactivity, making it a versatile compound for various chemical transformations.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoate

InChI

InChI=1S/C21H19NO4/c1-3-8-19(20(23)25-2)22-21(24)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h1,4-7,9-12,18-19H,8,13H2,2H3,(H,22,24)/t19-/m0/s1

InChI Key

ONXCTKJXSGEPHY-IBGZPJMESA-N

Isomeric SMILES

COC(=O)[C@H](CC#C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

COC(=O)C(CC#C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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